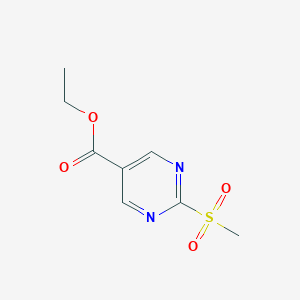
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
概览
描述
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important constituents of nucleic acids (cytosine, thymine, and uracil) and are involved in many biological processes. The ethyl ester group at position 5 indicates that this compound is a derivative of pyrimidine carboxylic acid, modified with a methylsulfonyl substituent.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-ethynyl-4-methyl-2-sulfomethyl-pyrimidine was performed using an acetylation method, yielding a 68% product at room temperature with potassium tert-butoxide as a catalyst . Similarly, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized through nucleophilic substitution reactions . These methods indicate that the synthesis of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate could involve similar strategies, such as nucleophilic substitution or cyclocondensation reactions, to introduce the methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt nearly planar structures. The crystal structure of related compounds shows stabilization through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions are crucial for the stability and packing of the molecules in the solid state. The presence of substituents like the methylsulfonyl group can influence these interactions and the overall molecular conformation.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and cyclocondensation reactions. For example, the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates involves cyclocondensation reactions under mild, basic, aqueous conditions . The reactivity of the pyrimidine ring can be modulated by different substituents, which can also affect the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a methylsulfonyl group can affect the compound's solubility, boiling point, and melting point. The presence of an ethyl ester group can make the compound more lipophilic, potentially affecting its absorption and distribution in biological systems. The substituents can also impact the acidity of the pyrimidine ring, which can be relevant for its reactivity and interactions with biological targets .
科研应用
Inhibition of Gene Expression
Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analogue of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate, has been studied for its role in inhibiting AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, showcasing potential in gene expression regulation (Palanki et al., 2002).
Antioxidant Activity
Synthesized derivatives of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate have shown promising antioxidant activities. Compounds like ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate were evaluated for their antioxidant properties using assays like DPPH and hydroxy radical induced DNA strand scission, indicating its potential in oxidative stress management (Asha et al., 2009).
Chemical Synthesis and Characterization
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate has been a key component in synthesizing various chemical derivatives. For example, a facile synthetic approach to 2‐amino‐5‐halogenpyrimidine‐4‐carboxylic acids from 5‐halogen‐2‐methylsulfonylpyrimidine‐4‐carboxylic acid demonstrated its versatility in chemical transformations (Blyumin et al., 2007).
Kinetic Studies in Chemical Reactions
Kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium provide insights into its reaction dynamics and potential applications in chemical processes (Padmini et al., 2016).
Microwave-Assisted Synthesis
Efficient microwave-assisted methods have been developed for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, utilizing Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate. These methods offer rapid and efficient routes for generating a variety of pyrimidine derivatives (Matloobi & Kappe, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
未来方向
The future directions for research on Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate and related compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.
性质
IUPAC Name |
ethyl 2-methylsulfonylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-14-7(11)6-4-9-8(10-5-6)15(2,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJIPVRIOSGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292007 | |
| Record name | ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |
CAS RN |
148550-51-0 | |
| Record name | ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



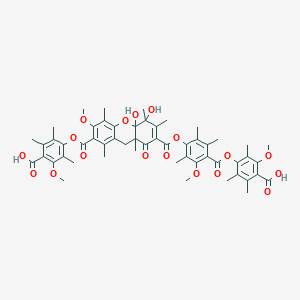
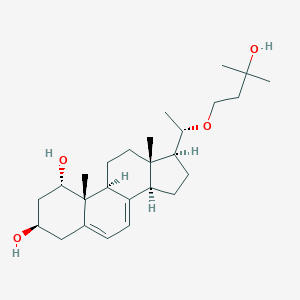
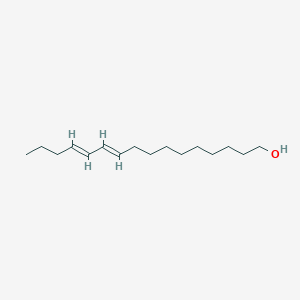
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
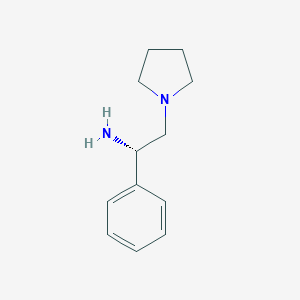
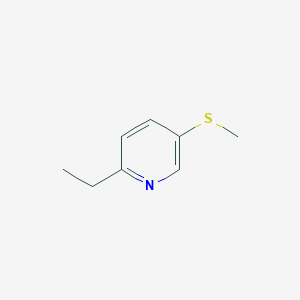

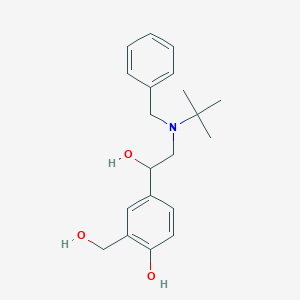
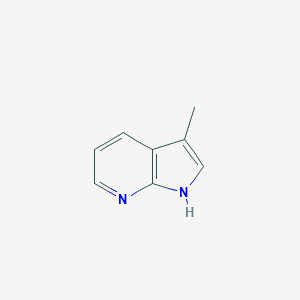
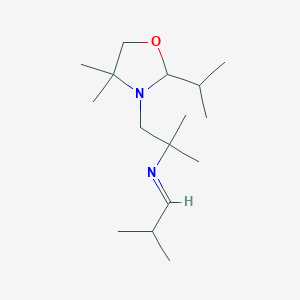
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

